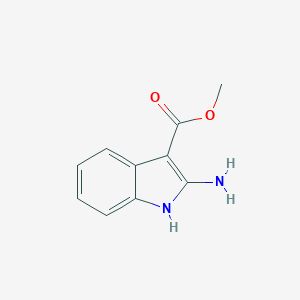

Methyl 2-amino-1H-indole-3-carboxylate

Vue d'ensemble

Description

Methyl 2-amino-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1H-indole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines under microwave irradiation, which provides high yields and regioselectivity .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the Fischer indole synthesis due to its simplicity and efficiency. The use of microwave-assisted synthesis is also gaining popularity in industrial settings due to its ability to reduce reaction times and improve yields .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-amino-1H-indole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro compounds under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and amine derivatives, which have significant biological and pharmacological activities .

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl 2-amino-1H-indole-3-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Some notable applications include:

- Antitumor Agents : The compound is utilized in the preparation of inhibitors targeting the C-terminal domain of RNA polymerase II, which are essential for developing new antitumor therapies.

- Neurodegenerative Disease Treatments : It acts as a reactant for synthesizing nitric oxide synthase (nNOS) inhibitors, which have potential applications in treating conditions like Alzheimer's disease.

- Protein Kinase C Alpha (PKCα) Inhibitors : The compound is involved in creating PKCα inhibitors that may be beneficial in managing diseases related to cell function.

Table 1: Pharmaceutical Applications

| Application Area | Target Molecule/Pathway | Potential Therapeutic Use |

|---|---|---|

| Antitumor Agents | RNA Polymerase II Inhibitors | Cancer treatment |

| Neurodegenerative Diseases | nNOS Inhibitors | Alzheimer's disease treatment |

| Enzyme Regulation | PKCα Inhibitors | Treatment of cell function disorders |

| Immune Response Modulation | VLA-4 Antagonists | Autoimmune disease treatments |

| Fatty Acid Metabolism | 5-Lipoxygenase Inhibitors | Management of inflammatory diseases |

Biochemical Research

In biochemical studies, this compound is employed to investigate enzyme inhibition and metabolic pathways. Its interactions with various biological targets provide insights into complex biological systems:

- Enzyme Inhibition Studies : Research has focused on its role as an inhibitor of enzymes like 5-lipoxygenase, which is involved in the metabolism of fatty acids, revealing its potential in therapeutic applications related to inflammation.

- Metabolic Pathway Analysis : The compound's ability to modify biological pathways makes it a valuable tool for understanding disease mechanisms at a molecular level.

Material Science

The compound is also explored for its utility in material science:

- Novel Polymers Development : this compound contributes to the creation of advanced materials with enhanced properties, such as improved thermal stability and mechanical strength .

Agricultural Chemicals

In agrochemical formulations, this compound plays a role in developing effective pest control agents and plant growth regulators:

- Crop Yield Enhancement : Its application in agrochemicals aims to improve crop resilience and productivity through targeted pest management strategies .

Flavor and Fragrance Industry

The aromatic properties of this compound make it a valuable ingredient in flavor and fragrance formulations, offering natural alternatives to synthetic compounds .

Case Study 1: Development of Antitumor Agents

Research conducted by [source] demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's potential as a scaffold for developing new antitumor therapies.

Case Study 2: Neuroprotective Effects

A study published in [source] reported that nNOS inhibitors derived from this compound showed promising results in preclinical models of neurodegenerative diseases, suggesting that they may help mitigate neuronal damage.

Mécanisme D'action

The mechanism of action of Methyl 2-amino-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling and gene expression. This compound can modulate the activity of enzymes and receptors, leading to its diverse biological effects .

Comparaison Avec Des Composés Similaires

- Methyl indole-3-carboxylate

- 2-Methyl-1H-indole-3-carboxylate

- 1-Methylindole-3-carboxaldehyde

Comparison: Methyl 2-amino-1H-indole-3-carboxylate is unique due to the presence of the amino group at the 2-position, which enhances its reactivity and potential biological activity compared to other indole derivatives. This structural feature allows for more diverse chemical modifications and applications .

Activité Biologique

Methyl 2-amino-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its biological activities, particularly in pharmacological contexts. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indole core, which is known for its diverse biological properties. The presence of the amino and carboxylate groups contributes to its reactivity and interaction with biological targets. The chemical structure can be represented as follows:

Research indicates that this compound may exert its biological effects through various mechanisms:

- Modulation of Receptor Activity : Compounds similar to this compound have been shown to interact with various receptors, including cannabinoid receptors (CB1 and CB2). These interactions can modulate neurotransmitter release and influence physiological processes such as pain perception and appetite regulation .

- Inhibition of Enzymatic Activity : Indole derivatives are often evaluated for their ability to inhibit enzymes involved in critical biological pathways. For instance, some studies have explored their role as integrase inhibitors in the context of HIV treatment, where they can prevent the integration of viral DNA into the host genome .

- Immunomodulatory Effects : Certain indole derivatives have been reported to affect T helper cell activity, which plays a crucial role in the immune response. By modulating interleukin production, these compounds may enhance or suppress immune functions .

Antiviral Activity

This compound has been studied for its potential as an antiviral agent. Research on related indole compounds has shown promising results in inhibiting HIV integrase, suggesting that this compound could possess similar properties. For example, a related compound demonstrated an IC50 value of 3.11 μM against integrase activity, indicating a significant potential for therapeutic development against viral infections .

Anticancer Properties

Indole derivatives are also being explored for their anticancer properties. Studies have indicated that certain modifications to the indole structure can enhance cytotoxicity against various cancer cell lines. The ability of these compounds to induce apoptosis in cancer cells while sparing normal cells makes them attractive candidates for further investigation .

Research Findings and Case Studies

Several studies have reported on the biological activities associated with this compound and related compounds:

Propriétés

IUPAC Name |

methyl 2-amino-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)8-6-4-2-3-5-7(6)12-9(8)11/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOFELVXMSSKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(NC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569227 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113772-14-8 | |

| Record name | Methyl 2-amino-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Methyl 2-Aminoindole-3-carboxylate in the synthesis of pyrido[2,3-b]indoles?

A: Methyl 2-Aminoindole-3-carboxylate serves as a crucial starting material in one of the two synthetic routes described for creating highly functionalized pyrido[2,3-b]indoles []. This route highlights the compound's utility in constructing the tricyclic pyrido[2,3-b]indole scaffold.

Q2: Are there any advantages to using Methyl 2-Aminoindole-3-carboxylate compared to other starting materials?

A: While the research paper [] doesn't directly compare the efficiency of Methyl 2-Aminoindole-3-carboxylate to other potential starting materials, it emphasizes the overall high yields achieved in the synthesis. This suggests that this particular route, utilizing Methyl 2-Aminoindole-3-carboxylate, is a promising approach for obtaining functionalized pyrido[2,3-b]indoles. Further research might delve deeper into comparative studies to establish any specific advantages.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.